N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3/c1-4-11-27-17-10-9-16(12-18(17)30-13-21(2,3)20(27)29)26-19(28)14-5-7-15(8-6-14)22(23,24)25/h4-10,12H,1,11,13H2,2-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBISINAKYHLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 380.40 g/mol. Its structure features a tetrahydrobenzo[b][1,4]oxazepine core substituted with an allyl group and a trifluoromethyl-benzamide moiety.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Androgen Receptor Modulation : The compound has been identified as a bifunctional agent capable of degrading and inhibiting androgen receptors. This mechanism is particularly relevant in the context of prostate cancer treatment .
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which could contribute to their therapeutic effects in oxidative stress-related diseases .
- Neuroprotective Effects : Some derivatives of tetrahydrobenzo[b][1,4]oxazepine have shown promise in neuroprotection, potentially aiding in conditions such as Alzheimer's disease through modulation of neurotransmitter systems .
Anticancer Activity
A study evaluating the anticancer properties of related compounds demonstrated that certain oxazepine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities to N-(5-allyl-3,3-dimethyl-4-oxo...) showed IC50 values in the low micromolar range against leukemia cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | CCRF-CEM (Leukemia) | 10 |
| Compound B | MCF-7 (Breast Cancer) | 15 |
Neuropharmacological Studies
In neuropharmacological evaluations, compounds derived from oxazepine frameworks have been tested for their ability to modulate glutamate receptors. These studies have indicated potential as neuroprotective agents against excitotoxicity in models of neurodegenerative diseases .
Antioxidant Activity
Research into the antioxidant capacity of similar compounds revealed that they can effectively scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for developing therapeutics aimed at conditions driven by oxidative damage.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anti-inflammatory Activity : The oxazepin moiety is known to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammatory processes. Studies have shown that related compounds can significantly reduce necroptotic cell death in inflammatory conditions.
- Kinase Inhibition : The compound's structure suggests potential inhibitory effects on various kinases involved in cellular signaling pathways. This inhibition could be beneficial in treating diseases characterized by aberrant kinase activity.
- Neuroprotective Effects : Some derivatives of this compound have demonstrated the ability to penetrate the blood-brain barrier effectively. This property suggests potential applications in neurodegenerative diseases where neuroinflammation is a contributing factor.
Pharmacological Profile
The pharmacological profile of N-(5-allyl-3,3-dimethyl-4-oxo...) includes:
- Solubility and Bioavailability : The compound exhibits good solubility (~450 μM at pH 7.4) and low lipophilicity (log D = 3.8), which are favorable for oral bioavailability.
- Clinical Trials : Derivatives of this compound are currently undergoing clinical trials to evaluate their efficacy in treating chronic inflammatory diseases such as ulcerative colitis and psoriasis (e.g., Trial NCT02903966) .
Case Studies
- Ulcerative Colitis : In a clinical trial focusing on patients with active ulcerative colitis (NCT02903966), derivatives of N-(5-allyl...) demonstrated significant inhibition of RIPK1 with an IC50 value of 1.0 nM.
- Psoriasis Treatment : Another ongoing trial (NCT02776033) is evaluating the effectiveness of this compound in managing psoriasis symptoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
